molecular formula C12H12F2N2OS B2558535 N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868375-39-7

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2558535
CAS No.: 868375-39-7
M. Wt: 270.3
InChI Key: YNGUECBMCOKOQH-QINSGFPZSA-N
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Description

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound with the molecular formula C12H12F2N2OS. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound also features fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves several steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction with an appropriate carbonyl compound, such as propanal, under basic conditions.

    Final Assembly: The final step involves the coupling of the benzothiazole derivative with the propanamide moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity to its targets, increasing its potency. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be compared with other benzothiazole derivatives:

    N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide: This compound has a cyclopropane ring instead of a propanamide moiety, which can influence its reactivity and biological activity.

    N-[(2Z)-3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfanyl)propanamide:

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-3-10(17)15-12-16(4-2)11-8(14)5-7(13)6-9(11)18-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUECBMCOKOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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